molecular formula C7H8N4S B13981004 2-Hydrazino-1,3-benzothiazol-6-amine

2-Hydrazino-1,3-benzothiazol-6-amine

Cat. No.: B13981004
M. Wt: 180.23 g/mol
InChI Key: HRZGOPLSVGXOHA-UHFFFAOYSA-N
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Description

2-Hydrazino-1,3-benzothiazol-6-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-1,3-benzothiazol-6-amine typically involves the condensation of 2-aminobenzenethiol with hydrazine hydrate The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as solvent-free reactions and the use of non-toxic catalysts, are also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-1,3-benzothiazol-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzothiazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzothiazole oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

2-Hydrazino-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazino-1,3-benzothiazol-6-amine involves its interaction with various molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound disrupts essential biological processes in target cells .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Similar in structure but lacks the hydrazino group.

    2-Mercaptobenzothiazole: Contains a thiol group instead of a hydrazino group.

    6-Fluoro-2-hydrazinobenzothiazole: A fluorinated derivative with enhanced biological activity.

Uniqueness

2-Hydrazino-1,3-benzothiazol-6-amine is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

2-hydrazinyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C7H8N4S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,8-9H2,(H,10,11)

InChI Key

HRZGOPLSVGXOHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)NN

Origin of Product

United States

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